Molecular Weight and Heavy Atom Count Differentiation vs. Common 3-O-Benzoate and 3-O-Acetate Analogs
The target compound possesses a molecular weight of 376.79 g·mol⁻¹ (C₂₂H₁₃ClO₄), which is 30.49 g·mol⁻¹ heavier than the unsubstituted 3-O-benzoate analog (C₂₁H₁₂O₄, 328.32 g·mol⁻¹) and 91.79 g·mol⁻¹ heavier than the 3-O-acetate analog (C₁₅H₁₀O₄, 254.24 g·mol⁻¹) [1]. This increase in molecular weight and heavy atom count (27 vs. 25 and 19, respectively) directly impacts ligand efficiency metrics and may alter passive membrane permeability, a key consideration in cell-based screening campaigns.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and heavy atom count |
|---|---|
| Target Compound Data | MW = 376.79 g·mol⁻¹; 27 heavy atoms |
| Comparator Or Baseline | 6-oxo-6H-benzo[c]chromen-3-yl benzoate: MW = 328.32 g·mol⁻¹, 25 heavy atoms; 6-oxo-6H-benzo[c]chromen-3-yl acetate: MW = 254.24 g·mol⁻¹, 19 heavy atoms |
| Quantified Difference | ΔMW = +30.49 g·mol⁻¹ (vs. benzoate) and +91.79 g·mol⁻¹ (vs. acetate); ΔHeavy atoms = +2 (vs. benzoate) and +8 (vs. acetate) |
| Conditions | Calculated from molecular formula (C₂₂H₁₃ClO₄) as reported by ChemicalBook ; comparator molecular formulas from PubChem CID 1572030 and CID 692203 [1] |
Why This Matters
Higher molecular weight and heavy atom count can reduce ligand efficiency and membrane permeation, making this compound a more stringent probe for target engagement where potency must compensate for physicochemical penalty.
- [1] PubChem. Compound Summary for CID 1572030 (2-oxo-4-phenylchromen-7-yl 2-chlorobenzoate) and CID 692203 (carbonic acid 6-oxo-6H-benzo[c]chromen-3-yl ester phenyl ester). Accessed 2026. View Source
